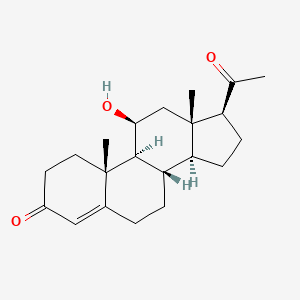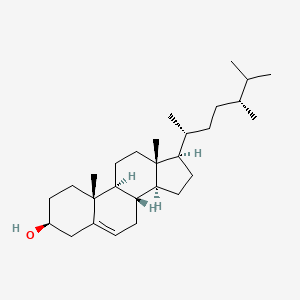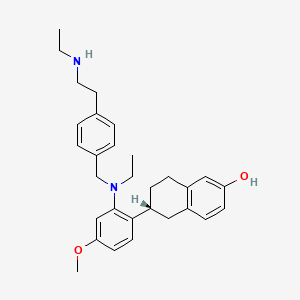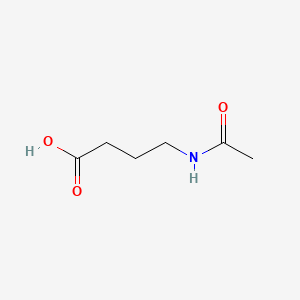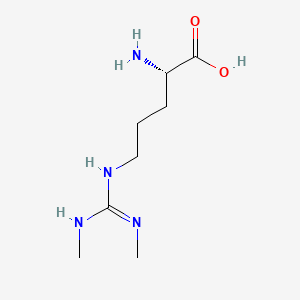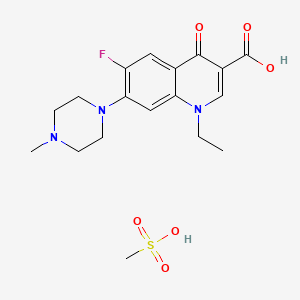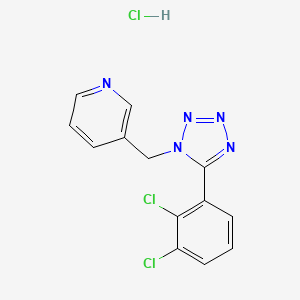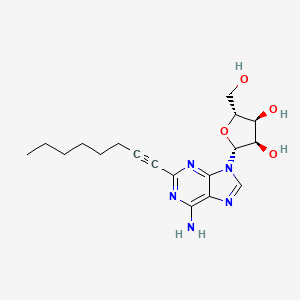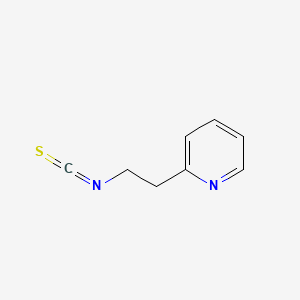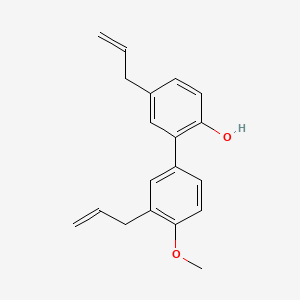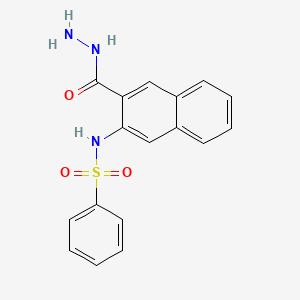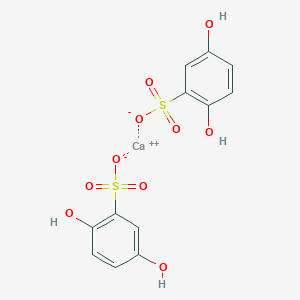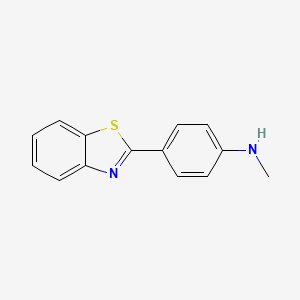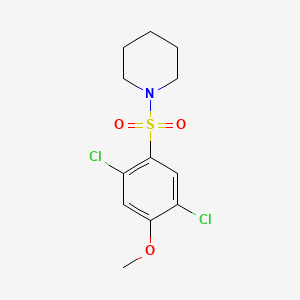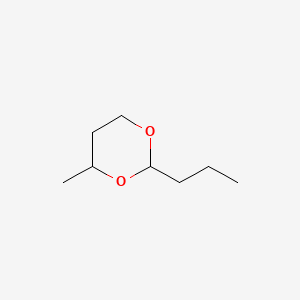
4-Methyl-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 4-methyl-2-propyl- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Conformational Studies
Research on 1,3-dioxanes, like 4-Methyl-2-propyl-1,3-dioxane, often focuses on their conformational properties. Studies such as those by Kuznetsov et al. (2009) and Mamleev et al. (2007) have explored the conformational aspects of 1,3-dioxanes, revealing insights into their structural behavior and isomerization paths, which are crucial for understanding their chemical properties and potential applications (Kuznetsov, Kuramshina, & Bochkor, 2009) (Mamleev et al., 2007).
Chemical Shifts in NMR Studies
Pihlaja and Nurmi (1980) examined the 13C chemical shifts in 1,3-dioxanes, including methyl-substituted derivatives. Their findings are valuable for conformational and configurational analysis in various chemical contexts, highlighting the importance of understanding the effects of substituents on chemical shifts (Pihlaja & Nurmi, 1980).
Synthesis and Degradation Studies
Research by Safarov et al. (1978) and Safarov et al. (1976) has explored the synthesis and degradation of compounds related to 1,3-dioxanes. These studies contribute to the broader understanding of the chemical reactions and pathways involved in the formation and breakdown of these compounds, which is crucial for their potential applications in various fields (Safarov, Bikkulov, Nefedov, & Dolgii, 1978) (Safarov, Rakhmankulov, Safarova, & Komissarov, 1976).
Chemical Reactions and Interactions
Studies such as those by Rychnovsky and Sinz (1998), and Mizuno et al. (2003), provide insights into the chemical reactions and interactions involving 1,3-dioxanes. These findings are essential for understanding how these compounds behave under different conditions and can guide their use in synthetic chemistry and other applications (Rychnovsky & Sinz, 1998) (Mizuno, Imafuji, Fujiwara, Ohta, & Tamiya, 2003).
Bioremediation and Environmental Aspects
Research by Zhang, Gedalanga, and Mahendra (2017) discusses the bioremediation of 1,4-dioxane-contaminated waters, an aspect crucial for environmental management and pollution control. Understanding how these compounds interact with biological systems and can be degraded or transformed is vital for addressing environmental concerns (Zhang, Gedalanga, & Mahendra, 2017).
Propiedades
Número CAS |
1745-87-5 |
|---|---|
Nombre del producto |
4-Methyl-2-propyl-1,3-dioxane |
Fórmula molecular |
C6H12O3 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
4-methyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XZDDZTGNCUMJHI-UHFFFAOYSA-N |
SMILES |
CCCC1OCCC(O1)C |
SMILES canónico |
CCCC1OCCC(O1)C |
Apariencia |
Solid powder |
Otros números CAS |
1121-97-7 |
Pictogramas |
Corrosive; Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,3-Dioxane, 4-methyl-2-propyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



